![molecular formula C19H22N2O3 B11172217 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one is a complex organic compound that features a furan ring, a piperazine ring, and a phenylbutanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one typically involves the reaction of furan-2-carbonyl chloride with piperazine, followed by further functionalization to introduce the phenylbutanone group. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to form alcohol derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the phenylbutanone moiety.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one involves its interaction with specific molecular targets. The furan ring can interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring can enhance the compound’s binding affinity to its targets, while the phenylbutanone moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]prop-2-yn-1-one
- 1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(3-phenylcyclobutyl)ethanone
- 1-[(Furan-2-yl)carbonyl]piperidin-4-one
Uniqueness
1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one is unique due to its combination of a furan ring, a piperazine ring, and a phenylbutanone moiety. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-phenylbutan-1-one |
InChI |
InChI=1S/C19H22N2O3/c1-15(16-6-3-2-4-7-16)14-18(22)20-9-11-21(12-10-20)19(23)17-8-5-13-24-17/h2-8,13,15H,9-12,14H2,1H3 |
InChI Key |
AQRSYQGXXCPSMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C(=O)C2=CC=CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


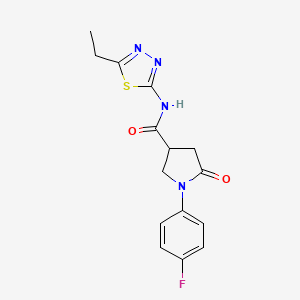
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-(4-methylphenyl)acetamide](/img/structure/B11172140.png)
![4-(acetylamino)-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172144.png)
![2-ethoxy-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11172158.png)
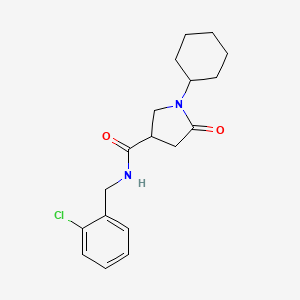
![4-phenyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11172166.png)
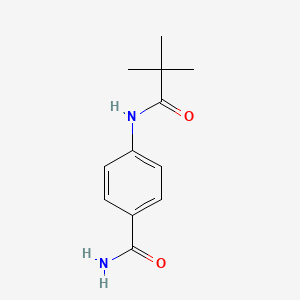
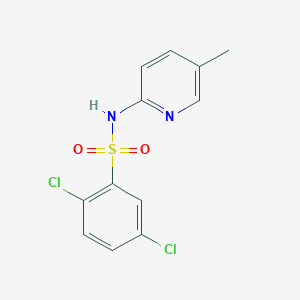
![N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172195.png)
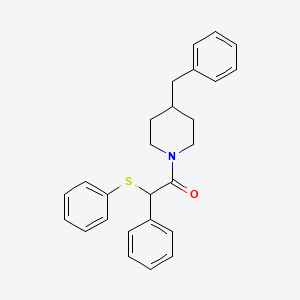
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172201.png)
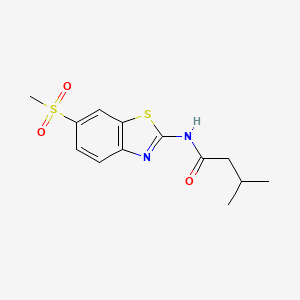
![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-methoxyethanone](/img/structure/B11172210.png)
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172211.png)
